molecular formula C8H6BrN3 B2599094 3-Bromo-1,5-naphthyridin-2-amine CAS No. 50786-27-1

3-Bromo-1,5-naphthyridin-2-amine

Cat. No.: B2599094
CAS No.: 50786-27-1
M. Wt: 224.061
InChI Key: RITKNMWTDHIWLL-UHFFFAOYSA-N
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Description

Overview of Naphthyridine Scaffolds in Modern Organic Synthesis

Naphthyridines, which are bicyclic heterocyclic compounds containing two nitrogen atoms, represent a significant area of interest in contemporary organic synthesis. nih.govnih.gov These scaffolds, isomeric with diazanaphthalenes, are integral to the development of a wide array of biologically active molecules. mdpi.com The inherent chemical properties of the naphthyridine nucleus have made it a privileged structure in medicinal chemistry, leading to its incorporation into numerous compounds with therapeutic potential. nih.govmdpi.com

The synthesis of the 1,5-naphthyridine (B1222797) core can be achieved through various established methods, including cyclization reactions like the Skraup and Friedländer syntheses, as well as cycloaddition processes and cross-coupling reactions. mdpi.com A common approach involves the Skraup reaction, which utilizes substituted 3-aminopyridine (B143674) and glycerol (B35011) with a catalyst. nih.gov Modifications of this reaction, such as using m-NO2PhSO3Na as an oxidant, have been employed to produce derivatives like 3-bromo-1,5-naphthyridine. mdpi.com The reactivity of the 1,5-naphthyridine system is comparable to that of quinolines, making it susceptible to electrophilic and nucleophilic substitutions, as well as metalation and cross-coupling reactions. mdpi.com

The versatility of the naphthyridine framework extends to its application in materials science, where derivatives are used in the creation of dye-sensitized solar cells and organic light-emitting diodes (OLEDs). researchgate.net Furthermore, naphthyridine-based ligands are employed in catalysis, facilitating various chemical transformations. researchgate.net

Significance of Substituted Naphthyridine Derivatives as Versatile Synthons

Substituted naphthyridine derivatives are highly valued as versatile synthons, or synthetic building blocks, in the construction of more complex molecules. The strategic placement of various functional groups on the naphthyridine scaffold allows for a systematic exploration of chemical space, which is a critical aspect of drug discovery. acs.org The ability to modify the naphthyridine ring at different positions is known to influence the biological activity of the resulting compounds. nih.gov For instance, chemical alterations can enhance the cytotoxic effects of these derivatives against various cancer cell lines. nih.gov

The introduction of substituents, such as halogens, provides a handle for further chemical transformations. Brominated naphthyridines, for example, serve as valuable intermediates for subsequent functionalization through reactions like palladium-catalyzed cross-coupling. mdpi.com This approach enables the synthesis of a diverse library of compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.gov The development of efficient methods for the diversification of the naphthyridine scaffold is therefore a key area of research in medicinal chemistry. acs.org

Research Rationale for In-depth Investigation of 3-Bromo-1,5-naphthyridin-2-amine

The specific compound, this compound, is of particular interest to researchers due to the unique arrangement of its functional groups. The presence of both a bromine atom at the 3-position and an amino group at the 2-position on the 1,5-naphthyridine core creates a synthetically advantageous platform. This bifunctionality allows for selective and sequential chemical modifications.

The amino group can be a site for acylation, alkylation, or participation in the formation of new heterocyclic rings. Simultaneously, the bromo substituent serves as a key site for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. nih.govmdpi.com This dual reactivity enables the introduction of a wide range of substituents, leading to the generation of novel and structurally diverse molecules.

The investigation into the reactivity and synthetic applications of this compound is driven by the potential to create new chemical entities with tailored biological activities. The strategic manipulation of this scaffold could lead to the discovery of potent therapeutic agents for various diseases. For example, amination reactions of bromo-naphthyridines are a known route to producing amino-naphthyridines, which are themselves important pharmacophores. researchgate.net The study of such reactions on a molecule that already possesses an amino group offers pathways to di-amino or differentially substituted amino-naphthyridine derivatives.

A summary of the key properties of the parent compound, 3-Bromo-1,5-naphthyridine, is provided in the table below.

PropertyValue
IUPAC Name3-bromo nih.govnih.govnaphthyridine
CAS Number17965-71-8
Linear FormulaC8H5BrN2
InChI KeyDQTDPFYKQAQVJU-UHFFFAOYSA-N

This data is compiled from available chemical databases. sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1,5-naphthyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-5-4-7-6(12-8(5)10)2-1-3-11-7/h1-4H,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITKNMWTDHIWLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C=C2N=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromo 1,5 Naphthyridin 2 Amine and Its Analogs

Historical and Contemporary Approaches to Naphthyridine Core Construction

The construction of the bicyclic 1,5-naphthyridine (B1222797) ring system is a cornerstone of its chemistry. Over the years, a variety of synthetic protocols have been developed, with cyclization and cycloaddition reactions being the most prominent. nih.govresearchgate.net

Cyclization reactions represent the classical and most widely employed methods for assembling the 1,5-naphthyridine core, typically by forming the second pyridine ring onto a pre-existing pyridine substrate. nih.gov

The Skraup reaction and its modifications are foundational in naphthyridine synthesis. nih.gov The traditional Skraup reaction involves the synthesis of quinolines from anilines, glycerol (B35011), sulfuric acid, and an oxidizing agent. For 1,5-naphthyridines, this reaction is adapted by using substituted 3-aminopyridines as the starting material. nih.govmdpi.com For instance, 3-aminopyridine (B143674) can react with glycerol in the presence of an oxidizing agent to yield the 1,5-naphthyridine core. nih.gov A modified Skraup reaction utilizing sodium m-nitrobenzenesulfonate as the oxidant has been successfully used to prepare 3-bromo-1,5-naphthyridine. nih.govmdpi.com

The Friedländer synthesis provides another versatile route, involving the base- or acid-catalyzed condensation of an aromatic 2-aminoaldehyde or ketone with a compound containing a reactive α-methylene group. acs.orgconnectjournals.com This method is considered one of the simplest and higher-yielding approaches for naphthyridine synthesis. nih.gov Adaptations of the Friedländer reaction are general for the preparation of 1,5-, 1,6-, 1,7-, and 1,8-naphthyridines. thieme-connect.de For example, a modified Friedländer reaction of 3-aminoquinaldehyde with 2-acetylpyridine has been used to prepare a 2-(pyridin-2-yl)benzo[b] nih.govnih.govnaphthyridine. nih.govmdpi.com

The Gould-Jacobs reaction is a key method for producing 4-hydroxyquinoline derivatives, which can be applied to the synthesis of 4-oxo-1,5-naphthyridine precursors. wikipedia.org The reaction begins with the condensation of an aniline (or in this case, a 3-aminopyridine) with an alkoxymethylenemalonic ester. wikipedia.org This is followed by a thermal cyclization to form the fused pyridine ring. mdpi.com For example, the reaction between 3-aminopyridine and diethyl methylenemalonate, followed by thermal cyclization, affords a 1,5-naphthyridine derivative. mdpi.com This methodology is particularly useful for creating precursors that can be further functionalized. mdpi.com

ReactionStarting MaterialsKey FeaturesTypical Product
Skraup Reaction3-Aminopyridine, Glycerol, Oxidizing AgentHarsh acidic conditions; classical method. nih.govmdpi.comUnsubstituted or substituted 1,5-Naphthyridine. nih.gov
Friedländer Synthesis2-Amino-pyridine-3-aldehyde/ketone, Active Methylene (B1212753) CompoundAcid or base-catalyzed; generally high yields. acs.orgconnectjournals.comnih.govSubstituted 1,5-Naphthyridines. thieme-connect.de
Gould-Jacobs Reaction3-Aminopyridine, Diethyl ethoxymethylenemalonateForms a 4-hydroxy substituent; involves thermal cyclization. mdpi.comwikipedia.org4-Hydroxy-1,5-naphthyridine-3-carboxylate esters. mdpi.com

Modern approaches to the 1,5-naphthyridine core often utilize cycloaddition reactions, which can offer high regio- and stereoselectivity. nih.gov

Intermolecular cycloadditions , such as the aza-Diels-Alder (Povarov) reaction, are effective for constructing tetrahydro-1,5-naphthyridine derivatives which can be subsequently aromatized. nih.govmdpi.com In this reaction, an imine, generated in situ from a 3-aminopyridine and an aldehyde, reacts with an alkene (dienophile). nih.gov This [4+2] cycloaddition process has been studied both theoretically and experimentally for the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives. nih.gov

Intramolecular cycloaddition strategies have also been employed. For example, a palladium-mediated Heck reaction of 2-bromo-6-fluoropyridin-3-amine with methyl acrylate, followed by a PBu₃-mediated cyclization, yields a 1,5-naphthyridinone derivative. mdpi.com Similarly, Stille cross-coupling reactions have been used to construct the 1,5-naphthyridine ring. mdpi.com These methods provide powerful tools for creating complex, fused naphthyridine systems. nih.govmdpi.com

Precursor Synthesis and Strategic Functionalization for 3-Bromo-1,5-naphthyridin-2-amine

The synthesis of the target molecule, this compound, requires the preparation of specifically functionalized precursors. A common strategy involves first constructing a 1,5-naphthyridine ring that is either pre-functionalized or amenable to subsequent bromination and amination.

A key precursor is 3-bromo-1,5-naphthyridine itself. This compound can be synthesized via a modified Skraup reaction using 3-aminopyridine, glycerol, and sodium m-nitrobenzenesulfonate as the oxidant. nih.govmdpi.com Alternatively, direct bromination of the parent 1,5-naphthyridine with bromine in acetic acid can also yield the 3-bromo derivative, which serves as a valuable intermediate for further functionalization. mdpi.com Another critical precursor is a 1,5-naphthyridin-2(1H)-one or a related hydroxy-1,5-naphthyridine, as the carbonyl or hydroxyl group can be converted into a leaving group for subsequent amination, or can direct halogenation to the adjacent C3 position. These precursors are often synthesized using methods like the Gould-Jacobs reaction. mdpi.com

Direct Synthetic Pathways to this compound

The final steps in the synthesis involve the introduction of the bromine atom at the C3 position and the amine group at the C2 position. This is typically achieved through sequential halogenation and amination reactions.

The introduction of a bromine atom at the 3-position is a critical functionalization step. One of the most effective methods is the direct halogenation of a 1,5-naphthyridinone precursor. The carbonyl group in 1,5-naphthyridinones can be converted into a more reactive halo-naphthyridine by treatment with phosphoryl halides (like POBr₃) or phosphorus pentahalides. mdpi.com This not only activates the C2 position for substitution but can also facilitate electrophilic substitution at the C3 position. Direct bromination of the 1,5-naphthyridine ring system itself is also a viable strategy. For instance, the reaction of 1,5-naphthyridine with bromine in acetic acid has been used to prepare 3-bromo-1,5-naphthyridine. mdpi.com

The final installation of the 2-amino group is typically accomplished via nucleophilic aromatic substitution or, more commonly, through modern cross-coupling reactions. Palladium-catalyzed amination reactions (Buchwald-Hartwig amination) are particularly effective for forming C-N bonds on halo-naphthyridine scaffolds. nih.govnih.gov

This process involves the coupling of a halo-naphthyridine with an amine source. For example, 2-chloro-1,5-naphthyridines can undergo palladium-catalyzed amination. nih.gov Similarly, a 2,3-dibromo-1,5-naphthyridine or a 3-bromo-2-chloro-1,5-naphthyridine could serve as a substrate. The amination would be directed to the more reactive C2 position. The choice of palladium catalyst, ligand (e.g., BINAP), and base is crucial for achieving high yields. nih.govnih.gov This method has been successfully applied to the synthesis of various amino-1,5-naphthyridines. nih.gov

SubstrateReagent/Catalyst SystemReaction TypePurpose
1,5-NaphthyridinonePOBr₃ / PBr₅HalogenationActivation of C2 and introduction of bromine. mdpi.com
1,5-NaphthyridineBr₂ / Acetic AcidElectrophilic BrominationIntroduction of bromine at C3. mdpi.com
2-Chloro-1,5-naphthyridineAmine / Pd catalyst (e.g., Pd₂(dba)₃) / Ligand (e.g., BINAP)Buchwald-Hartwig AminationIntroduction of the amino group at C2. nih.gov
2-Bromo-1,5-naphthyridineAmine / Pd catalyst / LigandBuchwald-Hartwig AminationIntroduction of the amino group at C2. nih.gov

Multi-component Reaction Implementations

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like this compound and its analogs in a single step, which is advantageous for creating libraries of compounds for drug discovery. nih.gov While a specific multi-component reaction for the direct synthesis of this compound is not extensively documented, analogous reactions for similar naphthyridine structures provide a blueprint for its potential synthesis.

One plausible approach involves a three-component reaction analogous to those used for forming naphthyridone structures. nih.govnih.govdiva-portal.org Such a reaction could theoretically involve a substituted 3-aminopyridine, an aldehyde, and a third component that introduces the bromo- and amino-functionalities. For instance, a reaction between a suitable aminopyridine derivative, an aldehyde, and a reagent providing the C2-C3 bromo-amino moiety could construct the desired scaffold in a convergent manner.

The general scheme for a three-component synthesis of a naphthyridine core is depicted below:

Reactant AReactant BReactant CProduct
Substituted 3-aminopyridineAldehyde/KetoneActive methylene compoundSubstituted 1,5-naphthyridine derivative

This strategy offers several advantages, including atom economy, reduced synthesis steps, and the ability to generate diverse analogs by varying the starting materials. The reaction conditions for such transformations are often mild, and in some cases, can be performed without a solvent. tandfonline.com

Optimization of Reaction Conditions and Yield Enhancement Protocols

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Traditional methods for synthesizing the 1,5-naphthyridine core, such as the Skraup and Friedländer reactions, can be fine-tuned for better outcomes.

The Skraup reaction, which typically involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent, is a classic method for quinoline and naphthyridine synthesis. researchgate.netwikipedia.org A modified Skraup reaction has been utilized to prepare 3-bromo-1,5-naphthyridine, a precursor to the target compound. The use of sodium m-nitrobenzenesulfonate as an oxidant in this modified reaction has been shown to improve yields to 45-50% and offer better reproducibility compared to iodine. nih.govmdpi.com Further optimization of this step could involve screening different oxidizing agents and adjusting the reaction temperature and time.

Subsequent bromination and amination steps would also require careful optimization. The bromination of the 1,5-naphthyridine core can be influenced by the choice of brominating agent and solvent. The final amination step, likely a nucleophilic aromatic substitution, would depend on the nature of the amine source, catalyst (if any), temperature, and pressure. For instance, selective amination of a chloro-substituted 1,5-naphthyridine has been achieved using ammonium hydroxide in a sealed tube at 140 °C. nih.gov

A systematic study of these parameters, potentially using design of experiments (DoE), could lead to significant yield enhancement. The table below summarizes key parameters for optimization in the synthesis of this compound.

Reaction StepKey Parameters for OptimizationPotential Reagents/Conditions
Naphthyridine core synthesis (Skraup)Oxidizing agent, temperature, reaction timeSodium m-nitrobenzenesulfonate, arsenic acid, ferrous sulfate
BrominationBrominating agent, solvent, temperatureBromine in acetic acid, N-bromosuccinimide
AminationAmine source, catalyst, temperature, pressureAmmonium hydroxide, metal-catalyzed cross-coupling

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. This can be achieved through the use of greener solvents, catalyst-free reactions, and energy-efficient methods like microwave irradiation.

Recent research has demonstrated the successful synthesis of naphthyridine derivatives in aqueous media, which is a significant improvement over traditional organic solvents. researchgate.net Water is a non-toxic, non-flammable, and inexpensive solvent, making it an excellent choice for green synthesis. Furthermore, some multi-component reactions for naphthyridine synthesis have been shown to proceed efficiently under solvent-free conditions. tandfonline.com

Catalyst-free synthesis is another key aspect of green chemistry. The development of catalyst-free, three-component reactions for the synthesis of naphthyridine derivatives highlights the potential for avoiding the use of often toxic and expensive metal catalysts. researchgate.net

Microwave-assisted organic synthesis (MAOS) can also contribute to a greener process by significantly reducing reaction times and energy consumption. derpharmachemica.com The synthesis of 2,6-naphthyridines has been successfully achieved using microwave irradiation, suggesting that this technique could be applied to the synthesis of 1,5-naphthyridine derivatives as well. derpharmachemica.com

Green Chemistry ApproachApplication in SynthesisBenefits
Use of green solventsEmploying water as the reaction medium. researchgate.netReduced toxicity, cost, and environmental impact.
Catalyst-free reactionsDesigning reactions that proceed without a catalyst. researchgate.netAvoids use of toxic and expensive catalysts, simplifies purification.
Energy efficiencyUtilizing microwave irradiation. derpharmachemica.comShorter reaction times, lower energy consumption.
Atom economyImplementing multi-component reactions. tandfonline.comMaximizes the incorporation of starting materials into the final product.

Scalability and Industrial Viability of Synthetic Routes

The scalability of a synthetic route is a critical factor for its industrial viability. While the laboratory-scale synthesis of this compound is feasible, scaling up to industrial production presents several challenges.

Traditional methods like the Skraup reaction are known to be exothermic and can be violent, which poses significant safety risks on a large scale. researchgate.netwikipedia.org Careful control of temperature and the rate of addition of reagents is essential. An improved Skraup process that applies pressure during the reaction has been developed to reduce the amount of sulfuric acid required, which could enhance its industrial applicability. google.com

The Friedländer synthesis, another common method for preparing quinolines and naphthyridines, also has limitations on an industrial scale, including potentially difficult product isolation and the use of expensive catalysts. tubitak.gov.tr

Multi-component reactions, while highly efficient in the lab, can also present challenges for industrial scale-up. These include the control of multiple simultaneous reactions, the potential for side-product formation, and the purification of the final product from a complex reaction mixture.

The choice of a scalable and industrially viable route for this compound would require a thorough evaluation of safety, cost, efficiency, and waste generation for each potential synthetic pathway.

Despite extensive and targeted searches for the chemical compound "this compound," detailed experimental spectroscopic data (NMR and Mass Spectrometry) required to construct the specified article is not available in the public domain through the performed searches.

Key literature, such as "THE NAPHTHYRIDINES," confirms the synthesis of this compound, citing a specific, yet inaccessible, primary source. Furthermore, a patent mentioning the compound has been identified, but it does not disclose the necessary analytical characterization data.

The user's request is centered on a comprehensive analysis of this specific data, which is presently unobtainable. Therefore, it is not possible to generate the requested scientific article with the required level of detail and accuracy for each specified section and subsection. Further research would be necessary to locate the original publication containing the compound's full characterization.

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 1,5 Naphthyridin 2 Amine

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule by observing its vibrational modes. For 3-Bromo-1,5-naphthyridin-2-amine, the spectra would be characterized by vibrations of the naphthyridine core, the amino group, and the carbon-bromine bond.

Key expected vibrational modes would include:

N-H stretching: The primary amine group (-NH2) would exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C=N and C=C stretching: The aromatic naphthyridine ring would show a series of complex stretching vibrations between 1400 and 1600 cm⁻¹.

N-H bending: The scissoring vibration of the amino group is expected to appear around 1600 cm⁻¹.

C-Br stretching: The carbon-bromine bond would have a characteristic stretching vibration at lower frequencies, typically in the range of 500-600 cm⁻¹.

A detailed analysis of the precise peak positions and intensities would require experimental data, which is currently not published.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be influenced by the π-electron system of the naphthyridine ring and the electronic effects of the bromo and amino substituents.

Although specific UV-Vis data for this compound is not available, studies on unsubstituted naphthyridines have been conducted. researchgate.net The introduction of an amino group (an auxochrome) and a bromine atom (which can act as both an auxochrome and have a bathochromic effect) would be expected to shift the absorption maxima (λmax) to longer wavelengths compared to the parent 1,5-naphthyridine (B1222797).

The spectrum would likely display multiple absorption bands corresponding to π→π* and n→π* transitions within the aromatic system. The exact λmax values and their corresponding molar absorptivities would depend on the solvent used due to solvatochromic effects.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To date, there are no published reports on the single-crystal X-ray diffraction analysis of this compound. Therefore, a detailed description of its crystal structure, including unit cell parameters, bond lengths, and bond angles, cannot be provided.

Crystal Growth Techniques and Optimization

The successful growth of single crystals suitable for X-ray diffraction is a critical prerequisite for structural elucidation. For a compound like this compound, several techniques could be employed:

Slow Evaporation: A common and straightforward method where a saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The choice of solvent is crucial and would likely involve screening various organic solvents such as ethanol, methanol, acetone, or mixtures thereof.

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble, and then placing this solution in a sealed container with a second solvent (the precipitant) in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution can induce crystallization.

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and the formation of crystals.

Optimization of these methods would involve varying parameters such as the solvent system, concentration, temperature, and the rate of evaporation or cooling to obtain high-quality, single crystals.

Single Crystal X-ray Diffraction Data Collection and Refinement

Should suitable crystals be obtained, the following steps would be involved in the data collection and refinement process:

Crystal Mounting: A single crystal of appropriate size and quality would be mounted on a goniometer head.

Data Collection: The crystal would be placed in an X-ray diffractometer, and a beam of monochromatic X-rays would be directed at it. The diffraction pattern produced by the crystal would be recorded on a detector as the crystal is rotated.

Structure Solution: The collected diffraction data would be used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms.

Structure Refinement: The initial model of the structure would be refined using least-squares methods to improve the agreement between the observed and calculated diffraction data. This process would yield precise information on atomic coordinates, bond lengths, bond angles, and thermal parameters.

While no experimental data exists for this compound, for comparative purposes, the crystallographic data for a related compound, 3-Bromopyridin-2-amine, has been reported. This compound crystallizes in a monoclinic system with the space group P21/c. In its crystal structure, molecules form centrosymmetric dimers via N-H···N hydrogen bonds. nih.gov It is plausible that this compound could exhibit similar hydrogen bonding motifs in its solid-state structure.

Reactivity and Mechanistic Investigations of 3 Bromo 1,5 Naphthyridin 2 Amine

Reactivity at the Bromo-Substituent (Position 3)

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides, particularly those with electron-withdrawing groups that activate the ring towards nucleophilic attack. In this mechanism, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromide), forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The subsequent departure of the leaving group restores the aromaticity of the ring.

Due to the lack of specific experimental data for SNAr reactions on 3-Bromo-1,5-naphthyridin-2-amine in the provided search results, a data table cannot be generated for this section.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The bromo-substituent at position 3 serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the extensive functionalization of the 1,5-naphthyridine (B1222797) core.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or ester. This reaction is widely used due to its mild conditions, low toxicity of reagents, and high functional group tolerance. psu.edu

While specific studies detailing the Suzuki-Miyaura coupling of this compound were not found, extensive research on structurally similar compounds, such as 5-bromo-2-methylpyridin-3-amine, demonstrates the feasibility and utility of this reaction. These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄ in a solvent mixture like 1,4-dioxane (B91453) and water. The amino group generally does not require protection and is well-tolerated under these conditions.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids (Data from Analogous Substrates) Note: The following data is based on the reactions of structurally similar compounds, such as 5-bromo-2-methylpyridin-3-amine, as reported in the literature.

EntryAryl Halide (Analogue)Arylboronic AcidCatalystBaseSolventTemp (°C)Yield (%)
15-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9085
25-Bromo-2-methylpyridin-3-amine4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9082
35-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9088
45-Bromo-2-methylpyridin-3-amine4-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9075

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. This reaction is a powerful method for C-C bond formation and typically proceeds with high stereoselectivity. Although no specific examples of the Heck reaction with this compound are available in the searched literature, studies on other bromo-substituted nitrogen heterocycles, like 3-bromoindazoles, provide valuable insights into potential reaction conditions. These reactions often utilize a palladium catalyst such as Pd(OAc)₂, a phosphine (B1218219) ligand, and a base.

Table 2: Heck Coupling of Bromo-Heterocycles with Alkenes (Data from Analogous Substrates) Note: The following data is based on the reactions of structurally similar bromo-substituted nitrogen heterocycles as reported in the literature.

EntryBromo-Heterocycle (Analogue)AlkeneCatalystLigandBaseSolventTemp (°C)Yield (%)
13-Bromo-1-methyl-1H-indazolen-Butyl acrylatePd(OAc)₂PPh₃TEADMF12085
23-Bromo-1-methyl-1H-indazoleStyrenePd(OAc)₂PPh₃TEADMF12078
31-Boc-3-bromoindazolen-Butyl acrylatePd(OAc)₂PPh₃TEADMF12092
43,5-DibromopyridineFluorous alkenePd(OAc)₂-NaOAcDMF/THF120High

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org This reaction, which typically uses a copper(I) co-catalyst, is a highly efficient method for constructing C(sp²)-C(sp) bonds. clockss.orgwikipedia.org The reactivity of 2-amino-3-bromopyridines, a close structural analogue of this compound, has been well-documented in Sonogashira couplings. These reactions proceed in moderate to excellent yields, demonstrating the utility of this transformation for alkynylating the C3 position of such scaffolds. A variety of terminal alkynes, including both aromatic and aliphatic derivatives, can be successfully coupled.

Table 3: Sonogashira Coupling of 2-Amino-3-bromopyridine with Terminal Alkynes Note: This data is based on the reactions of 2-Amino-3-bromopyridine, a close structural analogue.

EntryAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF100396
24-EthynyltoluenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF100395
34-MethoxyphenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF100394
41-OctynePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF100382
5Propargyl alcoholPd(CF₃COO)₂/PPh₃/CuIEt₃NDMF100375

Data sourced from a study on palladium-catalyzed Sonogashira coupling of 2-amino-3-bromopyridines. thermofisher.com

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic electrophile, such as an aryl bromide. wikipedia.orgorganic-chemistry.org A key advantage of the Stille coupling is the stability of the organostannane reagents to air and moisture and their tolerance of a wide variety of functional groups, including amines, amides, and esters. thermofisher.comopenochem.org The reaction mechanism involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. wikipedia.org

Although the Stille reaction is a powerful synthetic tool, specific examples of its application to this compound or closely related amino-bromo-naphthyridines were not found in the provided search results. The general functional group tolerance suggests that the reaction should be feasible. thermofisher.comopenochem.org However, without specific literature precedents, optimal conditions including the choice of catalyst, ligands, and solvents would need to be determined experimentally. Due to this lack of specific data, a data table cannot be generated for this section.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. nih.gov While specific studies on this compound are not extensively documented, the reactivity of similar bromo-substituted aza-aromatic compounds suggests its viability as a substrate in such transformations. The reaction would involve the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

The general mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Bromo-Aromatic Compounds

CatalystLigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(OAc)₂XantphosCs₂CO₃1,4-Dioxane100-12070-95 nih.gov
Pd₂(dba)₃BINAPNaOt-BuToluene80-11065-90 nih.gov
Pd(OAc)₂RuPhosK₃PO₄t-BuOH80-10075-98General

Note: The data in this table is based on general procedures for Buchwald-Hartwig amination of related bromo-aza-aromatic compounds and serves as an illustrative guide. Actual conditions and yields for this compound may vary.

Reductive Debromination Pathways

The bromine atom of this compound can be removed through reductive debromination, leading to the formation of 1,5-naphthyridin-2-amine. This transformation can be achieved through various methods, including catalytic hydrogenation.

Catalytic hydrogenation typically involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C). nih.gov This method is generally clean and efficient. Other reducing agents, such as those used for polybrominated diphenyl ethers, could potentially be adapted for this purpose. frontiersin.orgnih.gov

Table 2: Potential Conditions for Reductive Debromination

Reagent/CatalystSolventConditionsProductReference
H₂, Pd/CMethanol or EthanolRoom Temperature, 1 atm1,5-Naphthyridin-2-amine nih.gov
Formic acid, Pd/CDioxaneReflux1,5-Naphthyridin-2-amineGeneral

Note: This table presents plausible conditions for the reductive debromination of this compound based on established methods for similar compounds.

Lithiation and Transmetalation Processes

The bromine atom can be replaced by a lithium atom through a metal-halogen exchange reaction, typically using an organolithium reagent such as n-butyllithium or t-butyllithium at low temperatures. princeton.edu This generates a highly reactive organolithium intermediate, 2-amino-1,5-naphthyridin-3-yl-lithium. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the 3-position.

Alternatively, the lithiated intermediate can undergo transmetalation with a metal salt (e.g., ZnCl₂, CuI, B(OR)₃) to form a more stable organometallic reagent (organozinc, organocopper, or boronic ester, respectively). These reagents are valuable partners in various cross-coupling reactions, such as Negishi, Stille, and Suzuki couplings. The synthesis of 3-pyridine boronic acid from 3-bromopyridine (B30812) via lithiation is a well-established example of this strategy. princeton.edu

Reactivity at the Amine-Substituent (Position 2)

The primary amino group at the 2-position of the 1,5-naphthyridine ring is a nucleophilic center and can participate in a variety of reactions, including acylation, sulfonylation, alkylation, and condensation.

Acylation and Sulfonylation Reactions

The 2-amino group can be readily acylated with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding amides. youtube.comresearchgate.netscispace.com Similarly, sulfonylation with sulfonyl chlorides affords sulfonamides. researchgate.netchemicalbook.com These reactions are fundamental for introducing a variety of substituents and modifying the electronic properties of the molecule. For instance, the reaction of 2-aminopyridine (B139424) with various acylating and sulfonylating agents is well-documented. youtube.comresearchgate.net

Table 3: General Conditions for Acylation and Sulfonylation of 2-Aminopyridines

ReagentBaseSolventProduct TypeTypical Yield (%)Reference
Acetyl ChloridePyridineDichloromethaneAmide85-95 youtube.com
Benzoyl ChlorideTriethylamineTHFAmide80-90 youtube.com
p-Toluenesulfonyl ChloridePyridineChloroformSulfonamide75-90 researchgate.net

Note: This table provides representative conditions based on the reactivity of 2-aminopyridine and its derivatives. The reactivity of this compound is expected to be similar.

Alkylation Reactions

N-alkylation of the 2-amino group can be achieved using alkyl halides. researchgate.netyoutube.com However, the reaction can sometimes lead to a mixture of mono- and di-alkylated products. To achieve selective mono-alkylation, alternative methods such as reductive amination with aldehydes or ketones can be employed. researchgate.net The synthesis of N-alkylaminopyridines from aminopyridines and alkyl halides has been reported, providing a basis for predicting the behavior of this compound. researchgate.net

Condensation Reactions

The primary amino group can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). researchgate.netacs.orgwikipedia.orglatech.edu This reaction is typically catalyzed by an acid and involves the reversible formation of a carbinolamine intermediate, followed by dehydration. The resulting imines can be valuable intermediates for further synthetic transformations. The reaction of 2-aminopyridines with various carbonyl compounds is a well-established transformation. researchgate.net

Diazotization and Subsequent Transformations

The presence of a primary aromatic amine group at the 2-position of this compound allows for diazotization reactions, a versatile method for introducing a variety of functional groups. The process involves treating the amine with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt. organic-chemistry.orgmasterorganicchemistry.combyjus.com This intermediate is often unstable and is generally used immediately in subsequent reactions. masterorganicchemistry.com

The diazotization of aromatic amines, including those on heterocyclic systems, can be influenced by the basicity of the amine and the acidity of the medium. researchgate.net For weakly basic amines, the reaction may require strongly acidic conditions to proceed efficiently. researchgate.net The resulting diazonium salt is a valuable intermediate that can undergo a range of transformations. For instance, in a process analogous to the Sandmeyer reaction, the diazonium group can be replaced by halides. organic-chemistry.orgmasterorganicchemistry.com

A notable transformation is the conversion of the 2-amino group to a hydroxyl group, yielding 3-bromo-1,5-naphthyridin-2-ol. This is typically achieved by the diazotization of the amine followed by heating in an aqueous acidic solution. The diazotization of similar aminonaphthyridine derivatives has been shown to be a viable route for the synthesis of hydroxynaphthyridines.

Furthermore, diazonium salts can participate in coupling reactions. For example, the reaction of diazotized 3-aminothieno[3,4-c]coumarins with aromatic amines leads to the formation of arylazothiophene dyes. researchgate.net This suggests the potential for this compound to undergo similar azo coupling reactions.

Reactivity of the 1,5-Naphthyridine Heterocyclic Core.nih.govresearchgate.net

The reactivity of the 1,5-naphthyridine ring system is comparable to that of quinoline. nih.gov It is susceptible to a variety of reactions, including electrophilic and nucleophilic substitutions, as well as oxidation and reduction. nih.govresearchgate.net

Electrophilic Aromatic Substitution (EAS) on the Naphthyridine Ring.researchgate.net

The 1,5-naphthyridine ring is generally deactivated towards electrophilic aromatic substitution due to the presence of the two electron-withdrawing nitrogen atoms. However, reactions such as nitration and halogenation can occur under specific conditions. For instance, the bromination of 1,5-dialkyl-1,5-naphthyridine-2,6-dione with bromine yields the 3,7-dibromo derivative. nih.gov The use of N-bromosuccinimide (NBS) has also been employed as a bromine source. nih.gov

N-oxidation of the 1,5-naphthyridine ring can facilitate electrophilic substitution at the 2- and 4-positions. nih.gov

Nucleophilic Addition to the Naphthyridine Ring.researchgate.net

The electron-deficient nature of the 1,5-naphthyridine ring makes it susceptible to nucleophilic attack. nih.gov Nucleophilic addition reactions can occur, with a preference for the C-2 position. nih.gov For example, the reaction of 1,5-naphthyridine with 2,2,2-trichloroethyl chloroformate in the presence of methyl tert-butyl ether shows a high regioselectivity for addition at the C-2 position. nih.gov

Amination reactions on bromo-substituted 1,5-naphthyridines proceed via nucleophilic substitution, where the bromine atom is displaced by an amino group. The reaction of 3-bromo- (B131339) and 4-bromo-1,5-naphthyridine (B1283561) with potassium amide in liquid ammonia (B1221849) results in a mixture of 3-amino- and 4-amino-1,5-naphthyridine. researchgate.net The amination of 3-bromo-2-ethoxy-1,5-naphthyridine has been shown to yield a mixture of 3- and 4-amino-2-ethoxy-1,5-naphthyridine. researchgate.net

Oxidation and Reduction Chemistry of the Ring System.researchgate.net

The 1,5-naphthyridine ring can undergo both oxidation and reduction. Oxidation typically occurs at the nitrogen atoms to form N-oxides. The reduction of the 1,5-naphthyridine system is also a common transformation. nih.gov For instance, the carbonyl group of naphthyridinones can be reduced to a methylene (B1212753) group under various conditions. nih.gov

Regioselectivity and Stereoselectivity in Complex Transformations

Regioselectivity is a critical aspect of the reactivity of this compound and its derivatives. In nucleophilic substitution reactions, the position of the incoming nucleophile is highly dependent on the reaction conditions and the nature of the substrate. For instance, the amination of 3-bromo- and 4-bromo-1,5-naphthyridine can lead to a mixture of products, indicating that the reaction may proceed through a 1,5-naphthyridyne intermediate. researchgate.net

Multi-component reactions involving naphthyridine synthesis have also demonstrated high regioselectivity. For example, the "on-water" reaction of isatin, malononitrile, and 3-aminopyrazole (B16455) for the synthesis of benzo[c]pyrazolo organic-chemistry.orgnih.govnaphthyridine derivatives proceeds with notable regioselectivity. nih.gov

Stereoselectivity is also a key consideration in certain transformations. Intramolecular cycloaddition reactions involving functionalized aldimines and aldehydes have been used to generate fused tetrahydro nih.govresearchgate.netnaphthyridine derivatives with the selective formation of three stereogenic centers. nih.gov

Detailed Reaction Mechanism Elucidation for Key Transformations.organic-chemistry.org

The mechanisms of reactions involving this compound and the broader 1,5-naphthyridine system are of significant interest.

Diazotization: The diazotization of a primary aromatic amine begins with the formation of a nitrosonium ion (NO⁺) from nitrous acid in an acidic medium. masterorganicchemistry.combyjus.com The amine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium ion. byjus.com

Nucleophilic Aromatic Substitution: The amination of bromo-1,5-naphthyridines with potassium amide in liquid ammonia is proposed to proceed through a didehydro-1,5-naphthyridine (1,5-naphthyridyne) intermediate. researchgate.net The formation of both 3- and 4-amino products from either the 3-bromo or 4-bromo isomer supports this mechanism. researchgate.net

The following table summarizes the key reactants and products in some of the discussed transformations.

Reactant(s)Reagents/ConditionsProduct(s)Transformation Type
This compoundNaNO₂, H⁺, then H₂O, Δ3-Bromo-1,5-naphthyridin-2-olDiazotization followed by hydrolysis
1,5-Dialkyl-1,5-naphthyridine-2,6-dioneBr₂3,7-Dibromo-1,5-dioctyl-1,5-naphthyridine-2,6-dione nih.govElectrophilic Aromatic Substitution (Bromination)
3-Bromo-1,5-naphthyridineKNH₂/liquid NH₃3-Amino-1,5-naphthyridine and 4-Amino-1,5-naphthyridine researchgate.netNucleophilic Aromatic Substitution (Amination)
NaphthyridinonesVarious reducing agentsMethylene-naphthyridines nih.govReduction
1,5-Naphthyridinem-CPBA1,5-Naphthyridine-N-oxide nih.govOxidation

Theoretical and Computational Chemistry Studies of 3 Bromo 1,5 Naphthyridin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods allow for the prediction of molecular geometry, electronic distribution, and chemical reactivity.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is particularly effective for determining the optimized geometry and ground state properties. For a molecule like 3-Bromo-1,5-naphthyridin-2-amine, a typical DFT calculation would involve selecting a functional, such as B3LYP, and a basis set, like 6-311++G(d,p). researchgate.net This level of theory has been successfully applied to similar heterocyclic compounds, such as 2-Amino-3-bromo-5-nitropyridine, to fully optimize the molecular equilibrium geometry. researchgate.net The process minimizes the energy of the molecule with respect to the positions of its atoms, thus predicting the most stable three-dimensional structure, including bond lengths and angles. researchgate.netresearchgate.net The resulting optimized structure is crucial for all subsequent computational analyses.

Molecular Orbital (MO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. mdpi.com The HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.govmdpi.com

For a related compound, 2-Amino-3-bromo-5-nitropyridine, DFT calculations have been used to determine these values. researchgate.net A similar analysis for this compound would reveal its electronic characteristics. The distribution of the HOMO and LUMO orbitals across the molecule indicates the likely sites for electron donation and acceptance, respectively. For instance, in many amino-substituted aromatic systems, the HOMO is often localized on the amino group and the aromatic ring, while the LUMO is distributed over the heterocyclic ring system.

The table below presents illustrative FMO data from a study on a similar bromo-amino-heterocyclic compound, demonstrating the type of information generated from such an analysis. researchgate.net

ParameterEnergy (eV)
EHOMO-6.91
ELUMO-2.71
Energy Gap (ΔE)4.20

This interactive table shows representative data for a related compound, 2-Amino-3-bromo-5-nitropyridine, calculated at the B3LYP/6-311++G(d,p) level, to illustrate the expected values.

Electrostatic Potential (ESP) Surface Analysis

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.netresearchgate.net It maps the electrostatic potential onto the electron density surface, providing a guide to the electrophilic and nucleophilic sites of a molecule. researchgate.net

In an ESP map, regions of negative potential, typically colored red, indicate an excess of electrons and are susceptible to electrophilic attack. These areas are usually found around electronegative atoms like nitrogen and oxygen. Conversely, regions of positive potential, colored blue, signify a deficiency of electrons and are prone to nucleophilic attack. These are often located around hydrogen atoms, particularly those attached to electronegative atoms (e.g., in an amine group). For this compound, one would expect to see a negative potential near the nitrogen atoms of the naphthyridine ring and a positive potential around the hydrogens of the amine group, guiding its intermolecular interactions.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is performed to identify the most stable conformation (the global minimum on the potential energy surface) of a molecule. This is particularly important for molecules with rotatable bonds. For a molecule like this compound, this involves studying the rotation around the C-N bond of the amino group. A potential energy surface scan can be carried out by systematically changing the relevant dihedral angle and calculating the energy at each step. This process reveals the energy barriers between different conformations and identifies the most energetically favorable geometry. mdpi.com

While specific conformational analyses or molecular dynamics simulations for this compound are not detailed in the searched literature, these methods are standard computational practices. Molecular dynamics would further allow for the study of the molecule's behavior over time at a given temperature, providing insights into its flexibility and interactions with its environment, such as solvent molecules.

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental results and the structural elucidation of new compounds.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. The prediction of 1H and 13C NMR chemical shifts can be achieved with a high degree of accuracy using computational methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT (e.g., B3LYP/6-311++G(d,p)). mdpi.com The calculation is typically performed on the optimized geometry of the molecule.

Studies on various amines have shown that computational methods can predict proton chemical shifts with a root-mean-square (rms) error of around 0.1-0.2 ppm. mdpi.com The accuracy of these predictions allows for the confident assignment of complex NMR spectra. For this compound, such calculations would provide a theoretical spectrum that could be compared with experimental data to confirm its structure. The table below illustrates how predicted NMR data is typically presented and compared with experimental values.

Atom Position (Hypothetical)Predicted 1H Chemical Shift (ppm)Experimental 1H Chemical Shift (ppm)
H-47.857.80
H-68.908.85
H-77.607.55
H-88.208.15
NH25.505.45

This interactive table provides a hypothetical example to illustrate the format and typical agreement between predicted and experimental NMR chemical shifts.

UV-Vis Absorption Maxima and Electronic Transitions (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a cornerstone of modern computational chemistry for predicting the electronic absorption spectra of molecules. This method calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and the intensity of the electronic transitions, respectively.

For a molecule like this compound, the UV-Vis spectrum is expected to be dominated by π → π* and n → π* transitions. The naphthyridine core provides a rich system of π-electrons, while the nitrogen atoms and the amino group introduce non-bonding (n) electrons. The bromine atom, with its lone pairs, also contributes to the electronic landscape.

The primary electronic transitions would likely involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In many amino-substituted aza-aromatics, the HOMO is often localized on the amino group and the aromatic ring, while the LUMO is distributed over the heterocyclic system. The presence of the electron-withdrawing bromine atom and the electron-donating amino group on the same ring would significantly influence the energies of these frontier orbitals and, consequently, the absorption wavelengths.

A TD-DFT calculation, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to generate a theoretical spectrum. The results would likely resemble the hypothetical data presented in the table below, which is illustrative of typical values for similar aromatic systems.

Table 1: Hypothetical TD-DFT Calculated UV-Vis Absorption Data for this compound

Calculated λmax (nm)Oscillator Strength (f)Major ContributionTransition Type
3500.25HOMO → LUMOπ → π
2800.15HOMO-1 → LUMOπ → π
2450.40HOMO → LUMO+1π → π
3800.01n → πn → π*

Note: This data is illustrative and represents typical values for similar heterocyclic compounds.

Vibrational Frequencies (IR/Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure through its characteristic vibrational modes. DFT calculations are exceptionally adept at predicting these frequencies with a high degree of accuracy, aiding in the assignment of experimental spectra.

For this compound, the vibrational spectrum would exhibit modes characteristic of the naphthyridine core, as well as those associated with the amino and bromo substituents. Key vibrational modes would include:

N-H stretching: The amino group would show symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm-1.

C=C and C=N stretching: The aromatic rings of the naphthyridine core would have a series of complex stretching vibrations between 1400 and 1650 cm-1.

N-H bending: The in-plane bending (scissoring) mode of the amino group would appear around 1600-1650 cm-1.

C-N stretching: Vibrations associated with the C-NH2 bond would be expected in the 1250-1350 cm-1 region.

C-Br stretching: The stretching vibration of the carbon-bromine bond would be found at lower frequencies, typically in the 500-650 cm-1 range.

A DFT calculation would provide a full set of vibrational frequencies and their corresponding IR and Raman intensities. The following table provides an example of what such a computational output might look like for some key vibrational modes.

Table 2: Representative Calculated Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm-1)IR IntensityRaman Activity
Asymmetric N-H Stretch3450HighModerate
Symmetric N-H Stretch3350ModerateHigh
N-H Scissoring1630HighLow
Aromatic C=C/C=N Stretch1580HighHigh
Aromatic C=C/C=N Stretch1510ModerateHigh
C-N Stretch1320HighModerate
C-Br Stretch610ModerateHigh

Note: This data is illustrative and based on typical frequency ranges for the specified functional groups.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface of a chemical reaction. This involves identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them.

For this compound, a key area of reactivity is the substitution of the bromine atom, which is a common synthetic handle in heterocyclic chemistry. For instance, in nucleophilic aromatic substitution (SNAr) reactions, a nucleophile would attack the carbon atom bearing the bromine, proceeding through a high-energy intermediate known as a Meisenheimer complex.

Computational modeling could be used to:

Locate the transition state structure for the formation of the Meisenheimer complex.

Calculate the activation energy of the reaction, providing insight into the reaction rate.

Compare different reaction pathways. For example, it could be determined whether a reaction is likely to proceed via an SNAr mechanism or perhaps through an elimination-addition pathway involving a hetaryne intermediate.

The electronic effects of the amino group and the nitrogen atoms in the naphthyridine ring would be critical in stabilizing the transition state and any intermediates, thereby dictating the regioselectivity and feasibility of such reactions.

Structure-Reactivity and Structure-Property Relationship Derivations

By systematically modifying the structure of this compound in silico, it is possible to derive valuable structure-reactivity and structure-property relationships. These relationships are the foundation of rational drug design and materials science.

For this molecule, computational studies could explore:

The effect of substituent position: Moving the amino or bromo group to different positions on the naphthyridine scaffold would alter the molecule's dipole moment, solubility, and electronic properties.

The impact of different functional groups: Replacing the bromine with other halogens (F, Cl, I) or the amino group with other electron-donating or -withdrawing groups would modulate the HOMO-LUMO gap, which is related to chemical reactivity and optical properties.

Quantitative Structure-Activity Relationships (QSAR): By calculating various molecular descriptors (e.g., electrostatic potential, molecular volume, frontier orbital energies) for a series of related compounds, it is possible to build models that correlate these descriptors with experimental activities, such as binding affinity to a biological target.

For this compound, the interplay between the electron-donating amino group and the electron-withdrawing bromine atom and naphthyridine nitrogens creates a unique electronic environment that would be a key focus of such structure-property relationship studies.

Applications of 3 Bromo 1,5 Naphthyridin 2 Amine As a Versatile Synthetic Building Block

Precursor in the Synthesis of Diverse Functionalized Naphthyridine Derivatives

The reactivity of the bromine atom in 3-bromo-1,5-naphthyridin-2-amine allows for its transformation into a multitude of other functional groups, leading to the generation of diverse naphthyridine derivatives. This versatility is a cornerstone of its utility in synthetic chemistry. nih.govresearchgate.net

The bromine atom can be readily displaced or participate in coupling reactions to introduce new substituents at the 3-position. For instance, amination reactions can be performed on bromo-substituted naphthyridines. The reaction of 3-bromo-2-ethoxy-1,5-naphthyridine with potassium amide in liquid ammonia (B1221849) has been shown to yield 3-amino-2-ethoxy-1,5-naphthyridine. researchgate.net Similarly, palladium-catalyzed amination reactions can be employed to introduce various amino groups. nih.gov

Furthermore, the bromo- and amino-substituted naphthyridine core can be a precursor for creating more complex heterocyclic systems. Through multi-step synthetic sequences, the initial functional groups can be modified or used to direct the formation of fused rings, leading to polycyclic aromatic systems with unique electronic and biological properties. mdpi.comnih.gov One-pot, three-component cascade syntheses starting from substituted 2-aminopyridines have been developed to create highly functionalized 1,8-naphthyridine (B1210474) derivatives, showcasing the potential for complex molecule synthesis from simple precursors. researchgate.netasianpubs.org

The ability to functionalize the 1,5-naphthyridine (B1222797) scaffold through reactions involving the bromo and amino groups has led to the synthesis of derivatives with a broad spectrum of applications, from medicinal chemistry to materials science. researchgate.netresearchgate.net

Table 1: Examples of Functionalized Naphthyridine Derivatives from this compound

DerivativeSynthetic TransformationPotential Application Area
3-Amino-1,5-naphthyridine derivativesNucleophilic substitution of the bromine atom with various amines. nih.govlibretexts.orgMedicinal Chemistry
3-Alkoxy-1,5-naphthyridine derivativesNucleophilic substitution of the bromine atom with alkoxides.Materials Science
Fused Polycyclic NaphthyridinesIntramolecular cyclization reactions involving the amino group and a substituent introduced at the 3-position. mdpi.comOrganic Electronics

Development of Naphthyridine-Based Ligands for Catalysis

The nitrogen atoms within the 1,5-naphthyridine ring system possess lone pairs of electrons, making them excellent candidates for coordinating with metal centers. This property has been exploited in the development of novel ligands for various catalytic applications. nih.govresearchgate.net

The two nitrogen atoms of the 1,5-naphthyridine core can act as a bidentate ligand, chelating to a single metal center. The substituents on the naphthyridine ring, such as the amino group in this compound, can influence the electronic properties of the ligand and, consequently, the catalytic activity of the resulting metal complex. The amino group, being an electron-donating group, can increase the electron density on the naphthyridine ring, enhancing its ability to coordinate with metal ions.

The coordination of these ligands to metals like ruthenium has been studied, with the resulting complexes exhibiting specific geometries. The formation of such metal complexes is a critical step in creating catalysts for a variety of chemical transformations. nih.govresearchgate.net

While the direct application of this compound in asymmetric catalysis is not extensively documented, the broader class of naphthyridine-based ligands has shown promise in this area. By introducing chiral substituents onto the naphthyridine framework, it is possible to create chiral ligands that can induce stereoselectivity in metal-catalyzed reactions.

The synthesis of chiral 1,5-naphthyridine derivatives can be achieved through various strategies, including the use of chiral starting materials or chiral auxiliaries. The amino group of this compound could potentially be a site for the introduction of a chiral moiety, leading to the development of new chiral ligands for asymmetric catalysis.

Role in the Preparation of Advanced Organic Materials

The rigid, planar structure and the presence of nitrogen heteroatoms give the 1,5-naphthyridine scaffold unique electronic and photophysical properties. These characteristics make it an attractive core for the development of advanced organic materials with applications in electronics and sensing. nih.govresearchgate.net

Naphthyridine derivatives are of significant interest in materials science for applications such as dye-sensitized solar cells and organic light-emitting diodes (OLEDs). researchgate.net The electron-withdrawing nature of the naphthyridine ring system, combined with the potential for introducing various electron-donating and -withdrawing substituents, allows for the fine-tuning of the electronic and optical properties of these molecules.

The bromine atom on this compound can be utilized in cross-coupling reactions to extend the π-conjugation of the system, a key strategy in designing materials with desired photophysical properties. For instance, coupling with arylboronic acids (Suzuki coupling) or terminal alkynes (Sonogashira coupling) can lead to the formation of larger, more conjugated systems that may exhibit interesting nonlinear optical (NLO) properties or function as fluorophores. nih.govmdpi.com The amino group can also play a role in modulating the electronic properties of these materials.

The fluorescence properties of certain naphthyridine derivatives make them suitable for use as chemosensors and probes. mdpi.com The nitrogen atoms in the naphthyridine ring can act as binding sites for specific analytes, and this binding event can lead to a change in the fluorescence signal (either enhancement or quenching).

Starting from this compound, it is possible to synthesize fluorescent probes by introducing a fluorophore or a recognition moiety for a specific target analyte. The amino group can be functionalized to introduce a receptor site, while the bromine atom can be used to attach a signaling unit. The development of reactivity-based fluorescent probes, particularly for hazardous substances, is an active area of research. rsc.org

Integration into Multicomponent Reactions (MCRs) for Complexity Generation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, represent a highly efficient strategy for the rapid generation of diverse and complex molecules. The bifunctional nature of this compound makes it an ideal candidate for participation in various MCRs. While specific literature examples for this particular naphthyridine are limited, its reactivity can be inferred from analogous bromo-amino azaheterocycles, such as 2-amino-3-bromopyridine.

The primary amino group at the C2 position can readily participate in imine formation with aldehydes or ketones, a key initial step in many MCRs, including the Ugi and Passerini reactions. The adjacent bromo substituent at the C3 position can subsequently be involved in intramolecular cyclization or post-MCR modifications, leading to the formation of novel, rigidified scaffolds.

Table 1: Potential Multicomponent Reactions Involving this compound

MCR TypePotential ReactantsHypothetical Product StructureKey Features
Ugi-type ReactionThis compound, an aldehyde, an isocyanide, and a carboxylic acidα-Acylamino-amide derivative of 1,5-naphthyridineFormation of a peptide-like backbone attached to the naphthyridine core. The bromo group remains for further functionalization.
Passerini-type ReactionThis compound (as the amine component), an aldehyde/ketone, and an isocyanideα-Acyloxy-carboxamide derivativeThe amino group would need to be acylated first to act as the carboxylic acid component, or a variation of the Passerini reaction could be envisioned.
One-pot CondensationThis compound, a dicarbonyl compound, and an activated alkyneFused polycyclic systemThe amino group acts as a nucleophile to initiate condensation, followed by intramolecular cyclization involving the bromo-substituted ring.

The integration of this compound into MCRs would allow for the one-pot synthesis of libraries of complex molecules built around the 1,5-naphthyridine framework. The resulting products, possessing diverse functional groups and stereochemical complexity, would be of significant interest for screening in drug discovery and materials science.

Design and Synthesis of Novel Heterocyclic Systems Incorporating the 1,5-Naphthyridine Motif

The unique arrangement of reactive sites in this compound provides a powerful platform for the design and synthesis of novel fused heterocyclic systems. The amino group can act as a nucleophile or be transformed into other functional groups, while the bromo substituent is an excellent handle for various cross-coupling and cyclization reactions.

One prominent strategy involves the construction of a third ring fused to the 1,5-naphthyridine core, leading to tri- and tetracyclic systems with potential biological activities. For instance, the amino group can be acylated and subsequently cyclized onto the bromo-bearing carbon to form fused pyrimidones or diazepinones.

Furthermore, the amino group can be diazotized and converted to other functionalities, or it can participate in condensation reactions with bifunctional reagents to build new rings. The bromo group is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide array of substituents at the C3 position. These substituents can then be elaborated to construct fused ring systems.

Table 2: Examples of Fused Heterocyclic Systems Potentially Synthesized from this compound

Fused HeterocycleSynthetic StrategyKey Reagents and ConditionsPotential Application
Imidazo[1,2-a] nih.govthieme-connect.denaphthyridinesCondensation and intramolecular cyclizationReaction with α-haloketonesKinase inhibitors, fluorescent probes
Triazolo[4,3-a] nih.govthieme-connect.denaphthyridinesDiazotization followed by cyclizationNitrous acid, followed by reaction with an active methylene (B1212753) compoundCNS agents, anti-inflammatory agents
Pyrido[2',3':3,4]pyrazolo[1,5-a]pyridinesMulti-step synthesis involving cross-coupling and cyclizationSuzuki coupling with a boronic ester, followed by intramolecular aminationMaterials for organic electronics

The synthesis of these novel heterocyclic systems from this compound would significantly expand the chemical space around the 1,5-naphthyridine scaffold. The resulting compounds, with their well-defined three-dimensional structures and diverse electronic properties, are expected to be valuable candidates for a range of applications, from medicinal chemistry to materials science. The development of efficient synthetic routes to these complex molecules remains an active and important area of research.

Future Perspectives and Emerging Research Directions

Exploration of Untapped Reactivity Profiles

The inherent reactivity of the 3-Bromo-1,5-naphthyridin-2-amine core offers a fertile ground for discovering novel chemical transformations. The bromine atom at the 3-position is a versatile handle for a variety of cross-coupling reactions. While established methods like Suzuki, Heck, and Sonogashira couplings have been utilized for similar scaffolds, there is a significant opportunity to explore less conventional and more intricate transformations. chemrxiv.org For instance, the development of novel carbon-heteroatom bond-forming reactions could introduce a wide array of functional groups, leading to derivatives with unique electronic and steric properties.

Furthermore, the amino group at the 2-position can be exploited for a range of derivatizations. Beyond simple acylation or alkylation, exploring reactions like Pictet-Spengler or Bischler-Napieralski could lead to the construction of more complex, fused heterocyclic systems. The interplay between the bromo and amino groups also presents an opportunity for intramolecular cyclization reactions, potentially yielding novel tricyclic or tetracyclic structures with defined stereochemistry.

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways. For this compound, a key area of future research will be the development of more sustainable and atom-economical synthetic routes. primescholars.comrsc.org Traditional methods for constructing the 1,5-naphthyridine (B1222797) core, such as the Skraup or Friedländer syntheses, often require harsh conditions and generate significant waste. mdpi.commdpi.com

Future efforts will likely focus on the use of catalysis to improve efficiency and reduce environmental impact. This could involve the development of novel catalysts for the key cyclization steps or the use of alternative, more environmentally benign reaction media. The concept of atom economy, which seeks to maximize the incorporation of reactant atoms into the final product, will be a guiding principle. primescholars.comrsc.org This might involve designing convergent synthetic strategies that minimize the number of steps and the use of protecting groups.

Reaction TypeTraditional Reagents/ConditionsPotential Sustainable Alternatives
Naphthyridine SynthesisSkraup (H2SO4, glycerol (B35011), oxidizing agent), Friedländer (strong base/acid, high temp)Catalytic cyclizations (e.g., using transition metals), one-pot multicomponent reactions, solvent-free reactions. mdpi.com
BrominationBr2 in harsh acidsN-Bromosuccinimide (NBS) with a catalyst, enzymatic bromination. mdpi.com
AminationHigh-temperature amination with ammonia (B1221849) or aminesPalladium-catalyzed amination (Buchwald-Hartwig), copper-catalyzed amination. mdpi.com

Integration into Flow Chemistry and Automation Platforms

The transition from batch to continuous flow manufacturing is a significant trend in the chemical industry, offering advantages in terms of safety, efficiency, and scalability. The synthesis of this compound and its derivatives is well-suited for adaptation to flow chemistry platforms. The precise control over reaction parameters such as temperature, pressure, and reaction time that flow reactors provide can lead to higher yields, improved selectivity, and reduced reaction times.

Furthermore, the integration of automated synthesis platforms can accelerate the discovery and optimization of new derivatives. High-throughput experimentation, where numerous reactions are run in parallel under varying conditions, can be used to rapidly screen for optimal reaction conditions or to generate libraries of diverse compounds for biological screening. This approach, combined with real-time reaction monitoring and data analysis, will be instrumental in expediting the drug discovery process. umanitoba.ca

Advanced Computational Design of Next-Generation Derivatives

In recent years, computational chemistry has become an indispensable tool in the design of new molecules with desired properties. For this compound, techniques such as Density Functional Theory (DFT) and molecular docking can be employed to predict the reactivity of the molecule and to design next-generation derivatives with enhanced biological activity or material properties.

DFT calculations can provide insights into the electronic structure of the molecule, helping to predict the most likely sites for electrophilic or nucleophilic attack and to understand the mechanisms of various reactions. Molecular docking simulations can be used to predict how different derivatives will bind to a specific biological target, such as an enzyme or a receptor. This information can then be used to guide the synthesis of new compounds with improved potency and selectivity. This in silico approach can significantly reduce the time and resources required for the discovery of new drug candidates and functional materials.

Broader Impact on Synthetic Methodology and Material Sciences

The development of novel synthetic methods for this compound is likely to have a broader impact on the fields of synthetic methodology and material sciences. The new reactions and strategies developed for this specific scaffold can often be applied to other heterocyclic systems, thereby expanding the toolbox of synthetic chemists.

In the realm of material sciences, the unique electronic properties of the 1,5-naphthyridine core, coupled with the ability to introduce a wide range of functional groups, make these compounds promising candidates for the development of new organic electronic materials. For example, derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The ability to tune the electronic properties of these materials through chemical modification is a key advantage of this class of compounds.

Q & A

Basic: What are efficient synthetic routes for 3-Bromo-1,5-naphthyridin-2-amine?

Answer:
Two primary methods are documented:

  • Method 1: Reacting 2,3-dibromo-1,5-naphthyridine with ammonia (NH₃) in ethanol at 160°C under sealed conditions for 48 hours. This yields this compound, though the exact yield is unspecified .
  • Method 2: Utilizing 3-bromo-1,5-naphthyridine as a substrate with ammonium hydroxide (NH₄OH) and copper sulfate (CuSO₄·17H₂O) under sealed conditions for 40 hours. While this method primarily yields 1,5-naphthyridin-3-amine (75% yield), it highlights the reactivity of brominated naphthyridines in substitution reactions .

Table 1: Comparison of Synthetic Routes

SubstrateReagents/ConditionsProductYieldReference
2,3-Dibromo-1,5-naphthyridineNH₃, EtOH, 160°C, 48h (sealed)This compound?%
3-Bromo-1,5-naphthyridineNH₄OH, CuSO₄·17H₂O, 40h (sealed)1,5-Naphthyridin-3-amine75%

Basic: What safety precautions are critical when handling this compound?

Answer:
Key safety measures include:

  • Personal Protective Equipment (PPE): Lab coat, gloves, and goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of toxic fumes, especially during heating or combustion .
  • Storage: Store in airtight containers away from incompatible materials (e.g., strong oxidizers) at room temperature .
  • Decomposition Risks: Thermal decomposition may release toxic gases (e.g., NOₓ, HBr); ensure proper waste disposal protocols .

Advanced: How can Suzuki-Miyaura cross-coupling be applied to modify this compound?

Answer:
The bromine substituent at the 3-position serves as a versatile site for cross-coupling reactions. For example:

  • Procedure: Combine this compound with arylboronic acids using tetrakis(triphenylphosphine)palladium(0) (5 mol%) as a catalyst in 1,4-dioxane/water (4:1 v/v) at 85–95°C for 15+ hours. This method, adapted from similar bromopyridine derivatives, enables the introduction of aryl groups at the 3-position .
  • Optimization: Adjust reaction time, temperature, and ligand choice (e.g., XPhos) to enhance regioselectivity and yield .

Advanced: What strategies address regioselectivity challenges in amination of dihalogenated naphthyridines?

Answer:
Competition between halogen substituents (e.g., bromine vs. chlorine) can complicate regioselectivity. Key approaches include:

  • Substrate Design: Use steric or electronic effects to bias reactivity. For example, bromine’s higher leaving-group tendency compared to chlorine favors substitution at the 3-position in 3,4-dibromo-1,5-naphthyridine .
  • Catalytic Systems: Copper(I) or palladium(0) catalysts paired with ligands (e.g., phenanthroline) can enhance selectivity for specific positions .

Basic: How can the stability of this compound be assessed under experimental conditions?

Answer:

  • Thermal Stability: Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures. Evidence suggests decomposition above 160°C may release toxic byproducts .
  • Chemical Stability: Test compatibility with common solvents (e.g., DMSO, ethanol) and acidic/basic conditions. Avoid prolonged exposure to moisture to prevent hydrolysis .

Advanced: What analytical techniques are recommended for characterizing derivatives of this compound?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns and purity. Compare with NIST reference data for validation .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weights and fragmentation patterns .
  • X-ray Crystallography: For unambiguous structural determination of crystalline derivatives .

Advanced: How can fragment-based drug discovery leverage this compound?

Answer:
The core scaffold is a promising fragment for targeting protein-protein interactions (e.g., PRMT5/MTA complexes):

  • Derivatization: Functionalize the 7-position via palladium-mediated couplings (e.g., Suzuki, Buchwald-Hartwig) to introduce pharmacophores like sulfonamides or heterocycles .
  • SAR Studies: Synthesize 50+ analogs using intermediates (e.g., 28–31 in Fig. 13 of ) to explore binding affinity and selectivity .

Basic: What are the ecological risks associated with this compound?

Answer:

  • Ecotoxicity: Limited data, but analogous brominated amines show moderate toxicity to aquatic organisms. Avoid environmental release .
  • Biodegradation: Likely low; use incineration or approved chemical waste disposal methods .

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